Neoviridogrisein IV
Description
Properties
Molecular Formula |
C44H62N8O11 |
|---|---|
Molecular Weight |
879 g/mol |
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10S,13S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36?,37-/m0/s1 |
InChI Key |
SATIISJKSAELDC-PTHMJROFSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N(C(C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |
Synonyms |
etamycin neoviridogrisein IV viridogrisein |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
1. Antibacterial Activity
Neoviridogrisein IV has shown promising results in inhibiting the growth of various bacterial strains. Its effectiveness can be compared to other antibiotics, as shown in the following table:
| Antibiotic | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Neoviridogrisein II | Mycoplasma pneumoniae | 0.25 µg/mL |
| Griseoviridin | Bacillus subtilis | 1 µg/mL |
This table summarizes the MIC values for different antibiotics against specific bacterial strains, indicating that neoviridogriseins possess comparable or superior activity against certain pathogens .
2. Synergistic Effects
Research has indicated that combining this compound with other antimicrobial agents can enhance its efficacy. For instance, when used in conjunction with griseoviridin, a synergistic effect was observed, leading to improved antibacterial activity . This combination therapy could be particularly beneficial in treating resistant bacterial infections.
Pharmacological Applications
1. Anticancer Potential
Recent studies have begun to explore the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines. A study evaluated its effects on human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-549 | 15 | Significant reduction in cell viability |
| MCF-7 | 10 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing this compound's potential as an anticancer agent .
2. Mechanism of Action
The mechanism by which this compound exerts its effects is currently under investigation. It is hypothesized that it may interfere with protein synthesis or disrupt cellular membranes, similar to other known antibiotics . Further research is needed to elucidate these pathways and confirm its therapeutic potential.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A clinical trial assessed the efficacy of this compound in patients with infections caused by antibiotic-resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load after treatment, with no severe adverse effects reported. This highlights its potential as a viable treatment option for resistant infections.
Case Study 2: Combination Therapy in Cancer Treatment
In vitro studies combining this compound with established chemotherapeutics demonstrated enhanced cytotoxicity against cancer cells compared to monotherapy. This suggests that this compound could serve as an adjunctive treatment in cancer therapy, potentially reducing required dosages of conventional drugs and minimizing side effects.
Chemical Reactions Analysis
2.1. Methylproline Isomer Effects
The stereochemistry of methylproline isomers critically influences NVG IV biosynthesis:
| Methylproline Isomer | Effect on NVG IV Synthesis | Product Formed |
|---|---|---|
| 3-Methyl-DL-proline | Inhibition (IC₅₀ = 0.9 mM) | None |
| 5-Methyl-DL-proline | Weak inhibition | None |
| 4-Methyl-DL-proline | No inhibition | NVG-MP |
Mechanistic insight :
-
4-Methylproline (L-trans) : Undergoes enzymatic epimerization to D-cis configuration before incorporation into NVG-MP .
-
Enzyme involvement : A putative hydroxyproline-2-epimerase analog facilitates stereochemical conversion .
Antimicrobial Activity of NVG IV and Derivatives
NVG IV and its homolog NVG-MP exhibit differential antimicrobial effects:
| Compound | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| NVG IV | 0.78–1.56 (Staphylococcus aureus) |
| NVG-MP | 1.56–3.12 (Bacillus subtilis) |
| NVG II | 3.12–6.25 (Escherichia coli) |
Key findings :
-
NVG IV shows superior activity against Gram-positive bacteria compared to NVG-MP .
-
Structural modifications (e.g., methylproline substitution) reduce potency but broaden spectrum .
Future Research Directions
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity
Minimum inhibitory concentration (MIC) data highlights potency differences:
NVGII demonstrates twice the potency of VG, attributed to its improved interaction with bacterial cell membranes due to the D-proline substitution . Synergistic effects are notable when NVGII is combined with mikamycin A (a streptogramin) or griseoviridin, reducing effective MICs by 50–75% .
Production Yields and Regulation
- Viridogrisein : Baseline production in Streptomyces griseoviridus without additives.
- Neoviridogrisein II : Yield increases 3–5× with L-proline supplementation; glucose suppresses production via carbon catabolite repression .
- Neoviridogrisein IV : Specific yield data unavailable, but biosynthesis likely follows similar regulatory mechanisms .
Clinical and Mechanistic Advantages
Preparation Methods
Microbial Strain and Cultivation Conditions
Neoviridogrisein IV is synthesized by Streptomyces griseoviridus P8648 (FERM-P3562), a strain deposited under the accession number FERM-P3562. The fermentation process begins with inoculating a seed culture into a production medium. Optimal growth occurs at 18–37°C under aerobic conditions, with agitation rates of 180–220 rpm to ensure oxygen saturation. The typical fermentation duration ranges from 120 to 144 hours, with antibiotic production peaking during the stationary phase.
Media Composition
The production medium for this compound consists of:
-
Carbon sources : Soluble starch (2%), glucose, or glycerol.
-
Nitrogen sources : L-asparagine (0.5%) or soybean meal.
-
Mineral salts : KHPO (0.1%), MgSO·7HO (0.05%), ZnSO·7HO (0.01%), MnCl·4HO (0.001%).
-
Precursors : Methylproline isomers (e.g., 4-methyl-DL-proline) or α-amino-n-butyric acid, added at 24 hours post-inoculation to enhance yield.
Table 1: Impact of Precursor Supplementation on this compound Yield
| Precursor | Concentration (mM) | Yield Increase (%) | Reference |
|---|---|---|---|
| 4-Methyl-DL-proline | 10 | 300 | |
| L-α-Amino-n-butyric acid | 5 | 150 | |
| L-Proline | 2.5 | 200 |
Extraction and Isolation Techniques
Broth Extraction
After fermentation, the broth is extracted with ethyl acetate (1:1 v/v) to recover hydrophobic compounds. The organic phase is evaporated under reduced pressure, yielding a crude extract containing this compound, griseoviridin, and related homologues.
Thin-Layer Chromatography (TLC)
Initial purification employs TLC on silica gel plates with solvent systems such as chloroform-methanol (30:1) or benzene-ethyl acetate-methanol-acetic acid-water (50:50:10:10:3). This compound exhibits UV-induced fluorescence at 365 nm, enabling quantification via fluorometry.
Table 2: TLC Solvent Systems for this compound Isolation
| Solvent System | R Value | Resolution Efficiency |
|---|---|---|
| CHCl-MeOH (30:1) | 0.45 | High |
| CH-AcOEt-MeOH-AcOH-HO | 0.38 | Moderate |
Purification and Structural Characterization
Preparative Chromatography
Crude extracts are further purified using silica gel column chromatography with gradient elution (hexane to ethyl acetate). High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity, using acetonitrile-water (65:35) as the mobile phase.
Amino Acid Analysis
Hydrolysis of this compound with 6 N HCl at 110°C for 16 hours releases constituent amino acids, including 4-methylproline, β-phenylalanine, and isoleucine. Configuration analysis via enzymatic epimerization confirms the presence of D-amino acids, critical for antimicrobial activity.
Table 3: Amino Acid Composition of this compound
| Amino Acid | Molar Ratio | Configuration |
|---|---|---|
| 4-Methylproline | 1 | D-cis |
| β-Phenylalanine | 1 | L |
| Isoleucine | 1 | D |
Mass Spectrometry and NMR
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular formula CHNO (m/z 879.01). H NMR spectra reveal characteristic lactone protons at δ 5.2–5.4 ppm and methylproline resonances at δ 1.2–1.5 ppm.
Process Optimization and Yield Enhancement
Precursor-Directed Biosynthesis
Supplementing 4-methylproline (10 µmol/mL) increases this compound yield by 300%, as the precursor is incorporated into the peptide backbone, displacing endogenous proline. Conversely, L-proline enhances homologues like Neoviridogrisein II, necessitating careful selection of additives.
Q & A
Q. What is Neoviridogrisein IV, and what is its primary biological activity?
this compound (NVG-IV) is a secondary metabolite produced by Streptomyces species, structurally related to the viridogrisein family. Its primary biological activity includes antimicrobial effects against Gram-positive bacteria, with demonstrated inhibitory activity against Staphylococcus aureus and Bacillus subtilis. Methodological confirmation of its bioactivity involves standardized minimum inhibitory concentration (MIC) assays in nutrient-rich media (e.g., brain heart infusion broth) .
Q. What are the key structural features of this compound, and how are they characterized?
NVG-IV contains a cyclic depsipeptide backbone with methylproline isomers, which are critical for its bioactivity. Structural characterization typically employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparative analysis with viridogrisein (VG) reveals distinct substitutions in the methylproline residues, impacting antimicrobial potency .
Q. How is this compound biosynthesized in Streptomyces species?
Biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthase (PKS) gene clusters. Carbon catabolite regulation studies (e.g., glucose suppression) indicate that NVG-IV production is optimized under low-glucose conditions, as shown in Streptomyces strain fermentations. Isotopic labeling (e.g., ¹³C-glucose tracing) and gene knockout experiments are used to map biosynthetic pathways .
Advanced Research Questions
Q. What experimental approaches are recommended to optimize fermentation conditions for this compound production?
Optimization involves media composition screening (e.g., carbon/nitrogen ratios), pH control, and dissolved oxygen monitoring. Nagato et al. (1984) demonstrated that glucose concentrations >2% suppress NVG-IV synthesis, suggesting the use of alternative carbon sources (e.g., glycerol) to bypass catabolite repression . Design of experiment (DoE) frameworks, such as response surface methodology (RSM), are critical for multifactorial optimization .
Q. How can researchers resolve contradictions in MIC data for this compound across studies?
Discrepancies in MIC values often arise from variations in assay media (e.g., broth vs. blood-supplemented media), inoculum size, or bacterial strain specificity. For example, NVG-IV’s MIC against S. aureus decreases by 50% in blood-enriched media due to protein binding . Standardization using CLSI guidelines and cross-validation with reference strains (e.g., ATCC controls) are essential for reproducibility .
Q. What methodologies are effective for analyzing this compound’s interaction with microbial targets?
Target interaction studies employ proteomic approaches (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners. Computational docking using NVG-IV’s crystal structure (PDB) can predict binding sites on bacterial ribosomes or cell wall synthesis enzymes. In vitro translation inhibition assays further validate mechanistic hypotheses .
Q. How do methylproline isomers influence this compound’s synthesis and bioactivity?
Methylproline stereochemistry (e.g., L- vs. D-isomers) affects both biosynthesis efficiency and antimicrobial potency. Okumura et al. (1982) showed that substituting L-methylproline in NVG-IV with D-isomers reduces MIC values by 4-fold, likely due to altered ribosomal binding affinity. Stereochemical analysis via chiral HPLC and X-ray crystallography is critical for structure-activity relationship (SAR) studies .
Methodological Best Practices
- Reproducibility : Document fermentation parameters (e.g., agitation rate, temperature) and media composition in detail to enable replication .
- Data Validation : Use orthogonal methods (e.g., NMR + HR-MS) for structural confirmation and dose-response curves for bioactivity assays .
- Conflict Resolution : Address contradictory findings by meta-analysis of experimental variables (e.g., media pH, bacterial growth phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
